![molecular formula C9H2Cl3F9Sn B12601863 Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- CAS No. 650583-82-7](/img/structure/B12601863.png)
Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-: is a chemical compound characterized by the presence of a stannane (tin hydride) core bonded to a trichloro group and a phenyl ring substituted with three trifluoromethyl groups at the 2, 4, and 6 positions. This compound is notable for its unique structural features and its applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in an ether/hexane solvent mixture. This reaction forms 2,4,6-tris(trifluoromethyl)phenyl-lithium, which is then reacted with a suitable tin precursor to yield the desired stannane compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The stannane core can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or halogens can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted stannane derivatives, while oxidation reactions can produce tin oxides.
Applications De Recherche Scientifique
Chemistry: In chemistry, Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- is used as a precursor for synthesizing other organotin compounds. Its unique structure makes it valuable for studying the effects of trifluoromethyl groups on the reactivity and stability of organotin compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialized materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- exerts its effects involves interactions with molecular targets through its tin center and trifluoromethyl-substituted phenyl ring. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring. This can affect the compound’s ability to participate in various chemical reactions, including catalytic processes .
Comparaison Avec Des Composés Similaires
- Trichloro[2,4,6-tris(trifluoromethyl)phenyl]silane
- Trichloro[2,4,6-tris(trifluoromethyl)phenyl]germane
Comparison: Compared to its silicon and germanium analogs, Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- exhibits unique reactivity due to the presence of the tin atom. Tin’s larger atomic radius and different electronic properties result in distinct chemical behavior, making this compound particularly useful in specific applications where its analogs may not be as effective .
Propriétés
Numéro CAS |
650583-82-7 |
|---|---|
Formule moléculaire |
C9H2Cl3F9Sn |
Poids moléculaire |
506.2 g/mol |
Nom IUPAC |
trichloro-[2,4,6-tris(trifluoromethyl)phenyl]stannane |
InChI |
InChI=1S/C9H2F9.3ClH.Sn/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;;;;/h1-2H;3*1H;/q;;;;+3/p-3 |
Clé InChI |
NTQPPVXVTMBFCY-UHFFFAOYSA-K |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)[Sn](Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


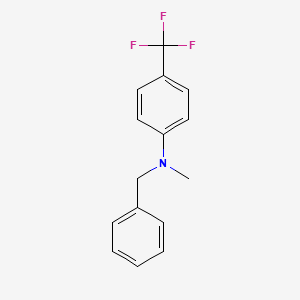

![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
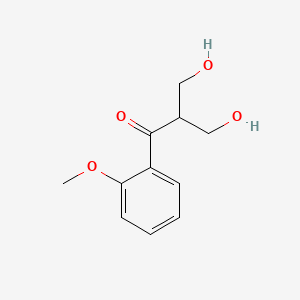
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
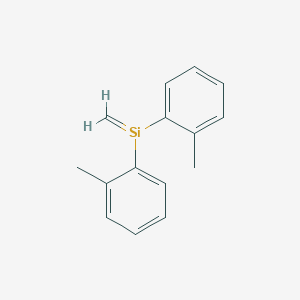
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
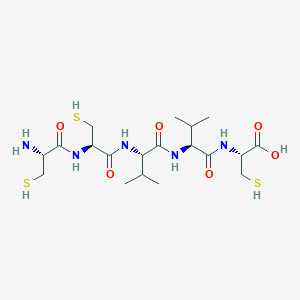
![[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene](/img/structure/B12601825.png)

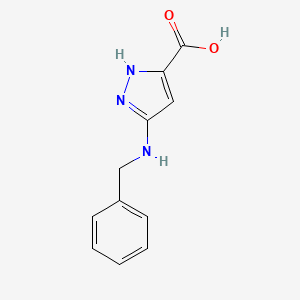
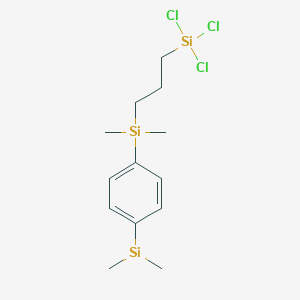
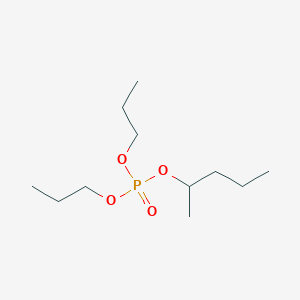
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12601858.png)
